methyl 5-hydroxy-1H-pyrazole-3-carboxylate
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Overview
Description
“Methyl 5-hydroxy-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H6N2O3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate” was achieved by a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 hours in a mixture of toluene and dichloromethane as solvent .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H8N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2,4,6-8H,1H3 . The molecular weight of this compound is 144.13 .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a boiling point of approximately 410.0±25.0°C at 760 mmHg .Scientific Research Applications
Synthetic and Medicinal Perspectives
Methyl 5-hydroxy-1H-pyrazole-3-carboxylate, as part of the broader pyrazole class, has been highlighted for its significant synthetic and medicinal potential. Pyrazoles, including methyl-substituted variants, are recognized for their broad spectrum of biological activities, making them potent medicinal scaffolds. These compounds have shown promise in various fields, particularly in medicinal chemistry, due to their efficacy and reduced microbial resistance (Sharma et al., 2021).
Anticancer and Therapeutic Applications
A focus on the synthetic approaches for pyrazole derivatives reveals their significant biological properties, including anticancer, anti-inflammatory, analgesic, antidepressant, and antiviral activities. The structure-activity relationship (SAR) of these compounds has been extensively studied, showing a wide range of medicinal properties and potential as drug candidates (Cherukupalli et al., 2017).
Environmental Epigenetics
Recent studies have also explored the epigenetic implications of similar compounds, focusing on DNA methylation and demethylation as key mechanisms of genome regulation. These findings underscore the potential environmental and endogenous factors that can drive epigenetic responses, altering genome regulation and potentially contributing to various pathologies. This area of research offers insights into the complex interplay between chemical compounds and biological systems, particularly in response to environmental factors (Efimova et al., 2020).
Pyrazoline Derivatives as Anticancer Agents
The exploration of pyrazoline derivatives for anticancer applications has been a notable area of research. These studies have demonstrated the potential of pyrazoline-based compounds in targeting various cancer pathways, underscoring their role as promising leads for anticancer therapy. The synthesis of these derivatives and their biological activity research highlight the ongoing efforts to develop effective anticancer agents (Ray et al., 2022).
Bioactive Pyrazole Derivatives
Multicomponent synthesis techniques have been employed to develop bioactive molecules containing the pyrazole moiety, showing significant antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. These findings reflect the versatility and therapeutic potential of pyrazole derivatives, positioning them as valuable candidates for further drug development and medicinal applications (Becerra et al., 2022).
Future Directions
The future directions for research on “methyl 5-hydroxy-1H-pyrazole-3-carboxylate” and its derivatives could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of biological activities demonstrated by pyrazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals and other products .
properties
IUPAC Name |
methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJZOTYGFHOHMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006954 |
Source
|
Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86625-25-4, 1018446-60-0 |
Source
|
Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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